1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine
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Overview
Description
1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features an ethyl group attached to the nitrogen atom of the benzimidazole ring and another ethyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with mycobacterium tuberculosis target (dna gyrase) . DNA gyrase is an essential bacterial enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.
Mode of Action
Amines, which are a part of the compound’s structure, are known to interact with their targets through various mechanisms, including hydrogen bonding and ionic interactions .
Biochemical Pathways
It’s worth noting that compounds interacting with dna gyrase can affect dna replication and transcription .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
Compounds that target dna gyrase can inhibit the enzyme’s activity, leading to the cessation of dna replication and cell death .
Preparation Methods
The synthesis of 1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The introduction of the ethyl groups can be accomplished through alkylation reactions using ethyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-ethyl-N-(2-ethylphenyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
1-methyl-N-(2-methylphenyl)-1H-benzimidazol-2-amine: Similar structure but with methyl groups instead of ethyl groups.
1-ethyl-N-(2-chlorophenyl)-1H-benzimidazol-2-amine: Similar structure but with a chlorine atom on the phenyl ring.
1-ethyl-N-(2-fluorophenyl)-1H-benzimidazol-2-amine: Similar structure but with a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-13-9-5-6-10-14(13)18-17-19-15-11-7-8-12-16(15)20(17)4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZSJRNDTUOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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